Eptazocine hydrobromide
Overview
Description
Eptazocine hydrobromide is a member of tetralins . It has a molecular formula of C15H22BrNO and a molecular weight of 312.24 g/mol . It’s also known by other names such as l-ST-2121 and ST-2121 .
Synthesis Analysis
A novel and practical asymmetric synthesis of eptazocine hydrobromide was developed starting from 1-methyl-7-methoxy-2-tetralone under the catalysis of N-(p-trifluoromethylbenzyl)cinchonidinium bromide . The reaction conditions were optimized to obtain the product in excellent overall yield and purity .Molecular Structure Analysis
The IUPAC name of Eptazocine hydrobromide is (1 S ,9 S )-1,11-dimethyl-11-azatricyclo [7.4.1.0 2,7 ]tetradeca-2 (7),3,5-trien-4-ol;hydrobromide . The InChI and SMILES strings provide a textual representation of the compound structure .Chemical Reactions Analysis
The synthesis of eptazocine hydrobromide involves enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone and a Mannich reaction to construct the tricyclic compound in eight linear steps .Scientific Research Applications
Asymmetric Synthesis
Eptazocine hydrobromide has been used in the development of a novel, mild, and practical asymmetric synthesis process . This process starts from 1-methyl-7-methoxy-2-tetralone under the catalysis of N-(p-trifluoromethylbenzyl)cinchonidinium bromide . The reaction conditions were optimized to obtain the product in excellent overall yield and purity .
Analgesic Applications
Eptazocine hydrobromide has been extensively used as a narcotic-antagonizing analgesic for relieving post-operative pains, pains from cancer, etc . This makes it a valuable compound in the field of pain management.
Organic Synthesis
The compound has been used in phase-transfer asymmetric catalysis using cinchona alkaloid-derived quaternary ammonium salts, a practical method in organic synthesis .
Development of New Drugs
Eptazocine hydrobromide is a key intermediate in the development of new drugs . For example, it has been used in the development of a process to prepare ®-(+)-1-(5’-bromopentyl)-1-methyl-7-me-thoxy-2-tetralone, a key intermediate of dezocine .
Research on Asymmetric Alkylation
Eptazocine hydrobromide has been used in research on asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane .
Research on Catalysts
The compound has been used in research to identify the best catalysts among 17 cinchona alkaloid-derived catalysts for asymmetric alkylation .
Safety and Hazards
Eptazocine hydrobromide is intended for R&D use only and is not for medicinal, household or other use . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The development of a concise and efficient asymmetric synthetic route for eptazocine hydrobromide, with the same material and catalyst, is a promising future direction . This novel, mild and practical asymmetric process could potentially make the preparation of eptazocine hydrobromide more effective .
Mechanism of Action
Target of Action
Eptazocine hydrobromide primarily targets the κ (kappa) and μ (mu) opioid receptors . The κ opioid receptor is primarily involved in pain regulation, while the μ opioid receptor plays a role in pain relief, reward, and addiction .
Mode of Action
Eptazocine hydrobromide acts as an agonist at the κ opioid receptor and an antagonist at the μ opioid receptor . As an agonist, it binds to and activates the κ opioid receptor, leading to analgesic effects. As an antagonist, it binds to the μ opioid receptor without activating it, blocking the receptor and preventing its activation .
Biochemical Pathways
It is known to be involved in theneuroactive ligand-receptor interaction pathway . This pathway involves the interaction of neuroactive substances with their corresponding receptors in the nervous system, leading to various physiological effects .
Result of Action
Eptazocine hydrobromide has been found to have significant analgesic effects , making it useful for relieving post-operative pains and pains from cancer . It has also been found to improve anoxic changes in cerebral energy metabolism .
properties
IUPAC Name |
(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISFPIWSMSMJD-GPKQSYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eptazocine hydrobromide | |
CAS RN |
72150-17-5 | |
Record name | 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72150-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eptazocine hydrobromide [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072150175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPTAZOCINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865626Y4ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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